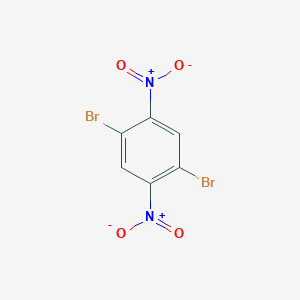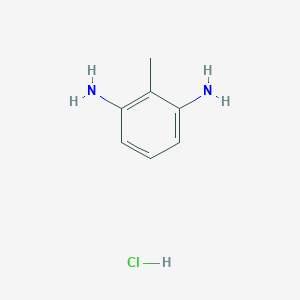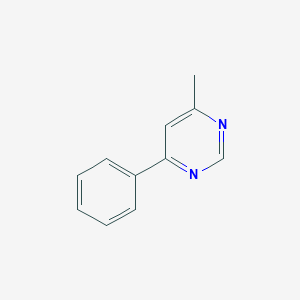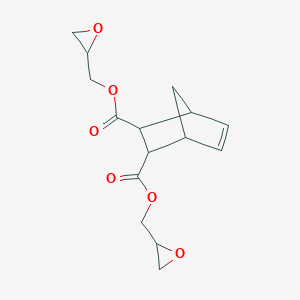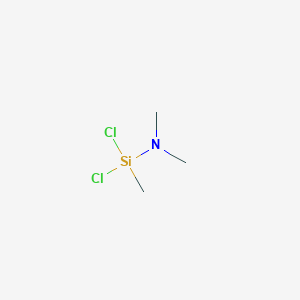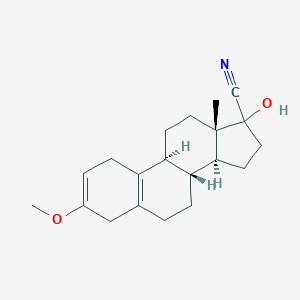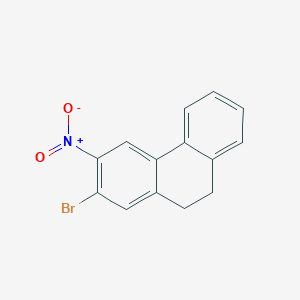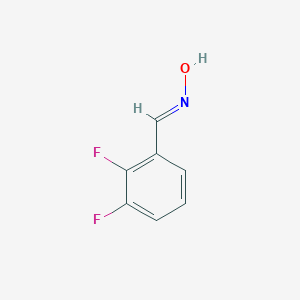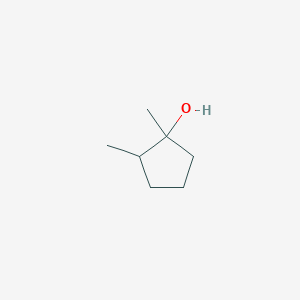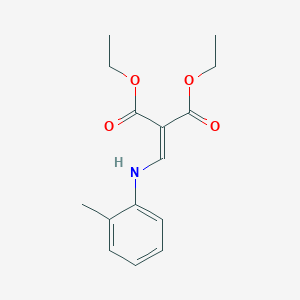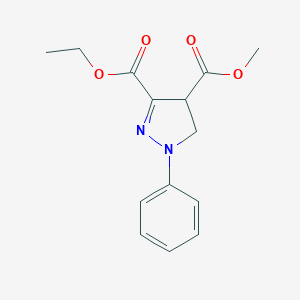
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate, also known as EMDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the pyrazole family and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is not fully understood. However, it has been suggested that 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate may act as a GABAergic agent, which may explain its anticonvulsant and analgesic activities. 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has also been shown to inhibit the activity of COX-2, which may explain its anti-inflammatory activity. Additionally, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been reported to induce apoptosis in cancer cells, which may explain its anticancer activity.
Biochemical And Physiological Effects
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which may explain its anti-inflammatory activity. 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has also been shown to increase the levels of GABA in the brain, which may explain its anticonvulsant and analgesic activities. Additionally, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may explain its anticancer activity.
Advantages And Limitations For Lab Experiments
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities. Additionally, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been used as a ligand in the synthesis of various metal complexes with potential applications in catalysis. However, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate also has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous environments. Additionally, the mechanism of action of 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate. One direction is to further investigate its mechanism of action to gain a better understanding of how it exhibits its biological activities. Another direction is to investigate its potential applications in drug development. Additionally, the synthesis of metal complexes with 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate as a ligand could be explored further for potential applications in catalysis. Finally, the development of water-soluble derivatives of 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate could expand its potential applications in aqueous environments.
Conclusion:
In conclusion, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various areas. It has been synthesized using various methods and has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has various biochemical and physiological effects, and its mechanism of action is not fully understood. While 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has advantages for lab experiments, it also has limitations. There are several future directions for research on 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate, including further investigation of its mechanism of action and potential applications in drug development.
Synthesis Methods
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate can be synthesized using various methods, including a one-pot three-component reaction, a solvent-free microwave-assisted synthesis, and a solvent-free grinding method. The one-pot three-component reaction involves the reaction of ethyl acetoacetate, benzaldehyde, and hydrazine hydrate in the presence of a catalyst. The solvent-free microwave-assisted synthesis involves the reaction of ethyl acetoacetate, benzaldehyde, and hydrazine hydrate in the presence of a microwave and a catalyst. The solvent-free grinding method involves the grinding of ethyl acetoacetate, benzaldehyde, and hydrazine hydrate in the presence of a catalyst.
Scientific Research Applications
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been extensively studied for its potential applications in various scientific research areas. It has been reported to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has also been shown to have a positive effect on learning and memory in animal models. Additionally, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been used as a ligand in the synthesis of various metal complexes with potential applications in catalysis.
properties
CAS RN |
86955-92-2 |
|---|---|
Product Name |
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate |
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5-O-ethyl 4-O-methyl 2-phenyl-3,4-dihydropyrazole-4,5-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(18)12-11(13(17)19-2)9-16(15-12)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI Key |
GUQRYEOAECXKKI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(CC1C(=O)OC)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=NN(CC1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



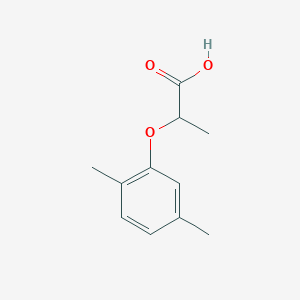
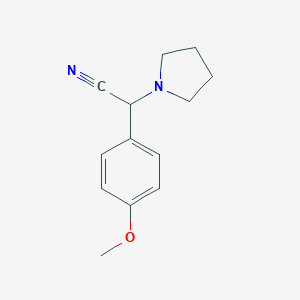
![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)
